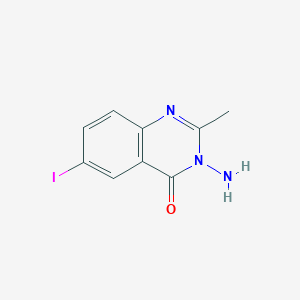
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves reacting a hydrazide with a chlorophenoxyacetic acid derivative under acidic or basic conditions.
-
Substitution Reactions: : The phenyl and chlorophenoxyethyl groups are introduced through substitution reactions. For instance, the phenyl group can be added via a nucleophilic aromatic substitution reaction, while the chlorophenoxyethyl group can be introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic route. Common industrial reagents and solvents, such as triethylamine and acetone, are often used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(1-(4-Methoxyphenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a methoxy group instead of a chlorine atom.
5-(1-(4-Bromophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
5-(1-(4-Fluorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenoxyethyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
90300-00-8 |
|---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChI Key |
AUAUCZUJOMHLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)





![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)

![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)

![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)


